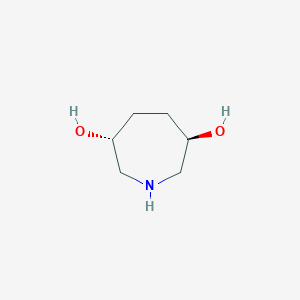

Rel-(3R,6R)-azepane-3,6-diol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

131.17 g/mol |

IUPAC Name |

(3R,6R)-azepane-3,6-diol |

InChI |

InChI=1S/C6H13NO2/c8-5-1-2-6(9)4-7-3-5/h5-9H,1-4H2/t5-,6-/m1/s1 |

InChI Key |

SEDAIHDJPPMBOD-PHDIDXHHSA-N |

Isomeric SMILES |

C1C[C@H](CNC[C@@H]1O)O |

Canonical SMILES |

C1CC(CNCC1O)O |

Origin of Product |

United States |

Nomenclature and Stereochemical Definition of Rel 3r,6r Azepane 3,6 Diol

IUPAC Nomenclature and Stereodescriptors

According to the International Union of Pure and Applied Chemistry (IUPAC) system, the name "Rel-(3R,6R)-azepane-3,6-diol" is broken down as follows:

Azepane : This is the base name for a seven-membered saturated heterocyclic amine, where one carbon atom of cycloheptane (B1346806) is replaced by a nitrogen atom. researchgate.net

-3,6-diol : This suffix indicates the presence of two hydroxyl (-OH) groups, which are located at the 3rd and 6th carbon atoms of the azepane ring. libretexts.org

(3R,6R) : These are stereodescriptors that define the absolute configuration at the two chiral centers (C3 and C6). wikipedia.org The 'R' designation (from the Latin rectus, meaning right) is determined by assigning priorities to the substituents at each chiral center based on the Cahn-Ingold-Prelog (CIP) rules and observing the sequence in a clockwise direction. wikipedia.orgsquarespace.com

rel : This prefix, short for relational, is a crucial stereodescriptor. It indicates that the stated configuration is relative. The compound is a racemic mixture, meaning it contains an equal amount of the (3R,6R) enantiomer and its non-superimposable mirror image, the (3S,6S) enantiomer. qmul.ac.uk Therefore, the name describes the relationship between the two stereocenters but not the absolute configuration of a specific, isolated molecule.

Stereoisomeric Forms and Their Designation

The azepane-3,6-diol (B12987152) molecule has two stereogenic centers (at C3 and C6), which gives rise to a maximum of 2² = 4 possible stereoisomers. These isomers exist as two pairs of enantiomers.

The stereoisomers are:

(3R,6R)-azepane-3,6-diol and (3S,6S)-azepane-3,6-diol : This pair are enantiomers. They are non-superimposable mirror images of each other. The descriptor "this compound" refers to a racemic mixture of these two enantiomers. In this form, the two hydroxyl groups are in a trans relationship, meaning one is oriented above the approximate plane of the ring while the other is below.

(3R,6S)-azepane-3,6-diol and (3S,6R)-azepane-3,6-diol : This is the second pair of enantiomers. These isomers are diastereomers of the (3R,6R) and (3S,6S) forms. In this configuration, the hydroxyl groups are in a cis relationship, meaning they are both oriented on the same side of the ring's plane. Due to the potential for a plane of symmetry in the cis configuration, this pair could potentially exist as a single, achiral meso compound. chemistryschool.netmvpsvktcollege.ac.in

| Stereoisomer Designation | Relationship to (3R,6R) | Relative Configuration of -OH Groups |

|---|---|---|

| (3R,6R)-azepane-3,6-diol | Identity | Trans |

| (3S,6S)-azepane-3,6-diol | Enantiomer | Trans |

| (3R,6S)-azepane-3,6-diol | Diastereomer | Cis |

| (3S,6R)-azepane-3,6-diol | Diastereomer | Cis |

Absolute and Relative Stereochemistry Considerations for Azepane-3,6-diols

Understanding the distinction between absolute and relative stereochemistry is fundamental to describing molecules like azepane-3,6-diol.

Absolute Stereochemistry : This refers to the exact three-dimensional spatial arrangement of atoms at a chiral center. wikipedia.org It is denoted by the (R) or (S) descriptors. Determining the absolute configuration of a molecule requires sophisticated analytical techniques such as X-ray crystallography or by relating the compound to another molecule of known absolute configuration through stereospecific chemical reactions. wikipedia.orgacs.org For azepane-3,6-diol, a sample of pure (3R,6R) isomer would have a specific, measurable optical rotation, while its (3S,6S) enantiomer would rotate plane-polarized light by an equal amount in the opposite direction.

Relative Stereochemistry : This describes the stereochemical relationship between two or more stereocenters within the same molecule, without defining the absolute configuration of the whole molecule. iupac.org Descriptors like cis and trans, or in this case rel, are used to denote relative stereochemistry. The name "this compound" precisely defines the relative orientation of the substituents at C3 and C6 as being trans. It tells us that if the substituent at C3 has an R configuration, the one at C6 must also be R (and vice-versa for the S,S enantiomer). It does not, however, distinguish the (3R,6R) molecule from its (3S,6S) mirror image.

| Concept | Definition | Application to Azepane-3,6-diol |

|---|---|---|

| Absolute Stereochemistry | The precise 3D arrangement of atoms at a chiral center (R/S). wikipedia.org | Describes a single enantiomer, e.g., pure (3R,6R)-azepane-3,6-diol. |

| Relative Stereochemistry | The spatial relationship between multiple stereocenters within a molecule (cis/trans, rel). iupac.org | Describes the relationship between C3 and C6. 'Rel-(3R,6R)' indicates a trans relationship in a racemic mixture. |

Advanced Synthetic Methodologies for Rel 3r,6r Azepane 3,6 Diol and Analogues

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis leverages the high selectivity of enzymes for key transformations within a multi-step chemical sequence, offering an efficient route to complex chiral molecules. This approach is particularly valuable for the synthesis of polyhydroxylated azepanes, where enzymes can introduce stereocenters with high fidelity.

Utilizing Aldolases and Carbohydrate Precursors

Aldolases are a class of enzymes that catalyze stereoselective aldol (B89426) addition reactions, making them powerful tools for the formation of new carbon-carbon bonds with control over the resulting stereochemistry. A notable chemoenzymatic strategy for the synthesis of polyhydroxylated azepanes involves the use of a dihydroxyacetone phosphate (B84403) (DHAP)-dependent aldolase (B8822740). acs.org

In a seminal approach, a seven-membered iminocyclitol was synthesized starting from the condensation of (±)-3-azido-2-hydroxypropanaldehyde with DHAP, catalyzed by rabbit muscle aldolase (RAMA). acs.org This enzymatic step creates a six-carbon azido-substituted sugar analogue. Following the aldol addition, the phosphate group is removed by treatment with acid phosphatase. The resulting 6-azido-6-deoxyaldopyranose is then subjected to chemical reductive amination, which accomplishes both the reduction of the azide (B81097) to an amine and the intramolecular cyclization to form the azepane ring. acs.org This chemoenzymatic sequence demonstrates the power of combining enzymatic C-C bond formation with classical chemical transformations to construct the complex azepane scaffold.

Table 1: Chemoenzymatic Synthesis of a Polyhydroxylated Azepane

| Step | Reaction | Reagents/Enzymes | Key Transformation |

|---|---|---|---|

| 1 | Aldol Addition | (±)-3-azido-2-hydroxypropanaldehyde, DHAP, Rabbit Muscle Aldolase (RAMA) | Stereoselective C-C bond formation |

| 2 | Dephosphorylation | Acid Phosphatase | Removal of phosphate group |

Enzymatic Derivations and Modifications

While the direct enzymatic synthesis of Rel-(3R,6R)-azepane-3,6-diol is not extensively documented, enzymatic modifications of existing N-heterocyclic scaffolds represent a promising avenue for the introduction of hydroxyl groups. Enzymes such as monooxygenases can catalyze the stereoselective hydroxylation of C-H bonds, and Baeyer-Villiger monooxygenases (BVMOs) can be used for the oxidation of cyclic ketones to lactones, which can be further transformed into hydroxylated heterocycles.

For instance, cyclohexanone (B45756) monooxygenase is a well-studied BVMO that catalyzes the oxidation of cyclic ketones to their corresponding lactones. harvard.edu A hypothetical application to the azepane scaffold could involve the oxidation of an appropriately substituted azepanone. The resulting lactam could then be chemically reduced to yield a diol. This approach, while not a direct enzymatic dihydroxylation, showcases how enzymes can be integrated into a synthetic route to achieve specific oxygenation patterns. The enzymatic Baeyer-Villiger oxidation offers a green alternative to chemical oxidants, often proceeding with high regio- and enantioselectivity. researchgate.netnih.govwikipedia.org

Stereoselective Chemical Synthesis

Stereoselective chemical synthesis relies on the use of chiral auxiliaries, catalysts, or starting materials to control the three-dimensional arrangement of atoms in the target molecule. For azepane diols, controlling the relative and absolute stereochemistry of the two hydroxyl groups is paramount.

Ring-Closure Reactions and Cyclizations

The construction of the seven-membered azepane ring is a key challenge in the synthesis of these molecules. Ring-closure reactions, such as intramolecular reductive amination or ring-closing metathesis, are powerful strategies to form the azepane core from acyclic precursors.

The synthesis of azepanes from furan (B31954) derivatives is a less common but potentially powerful strategy, as furans can be considered as masked 1,4-dicarbonyl compounds. A general approach could involve the oxidation of the furan ring to an enedione, followed by functionalization and subsequent ring-closing amination. However, specific examples leading to the this compound scaffold are not well-documented in the literature. Conceptually, a furyl derivative could be elaborated to an acyclic amino-dicarbonyl precursor, which could then be cyclized to form the azepane ring. This would require careful control of the reduction of the carbonyl groups to achieve the desired diol stereochemistry.

Carbohydrates are abundant, enantiopure starting materials that provide a rich source of stereocenters for the synthesis of complex molecules like polyhydroxylated azepanes. Several strategies have been developed to convert carbohydrates into azepane derivatives through ring-closure reactions. acs.orgnih.gov

One elegant approach involves an osmium-catalyzed tethered aminohydroxylation reaction. nih.gov In this methodology, a D-mannose-derived aldehyde is converted into an allylic alcohol. This alcohol is then functionalized with an aroyloxycarbamate tether, which directs the subsequent osmium-catalyzed aminohydroxylation to install a nitrogen and a hydroxyl group with high stereocontrol. The resulting oxazolidinone is then hydrolyzed to unmask the amine, which is poised for intramolecular cyclization. The final ring-closure is achieved through intramolecular reductive amination under hydrogenolysis conditions, which removes protecting groups and effects the cyclization to the pentahydroxylated azepane in a single step. nih.gov

Table 2: Stereoselective Synthesis of a Pentahydroxyazepane from a D-mannose derivative

| Step | Reaction | Reagents | Yield | Key Transformation |

|---|---|---|---|---|

| 1 | Olefination | Vinylmagnesium bromide | - | Formation of allylic alcohol |

| 2 | Carbamate Formation | CDI, NH₂OH, p-ClC₆H₄COCl | 69% (2 steps) | Tether installation |

| 3 | Tethered Aminohydroxylation | K₂OsO₂(OH)₄ | 98% | Stereoselective C-N and C-O bond formation |

| 4 | Oxazolidinone Hydrolysis | 2M NaOH/EtOH, MW | 89% | Amine deprotection |

Another powerful ring-closing strategy is ring-closing metathesis (RCM). This reaction, typically catalyzed by ruthenium-based catalysts, forms a carbon-carbon double bond from a diene precursor. For the synthesis of azepane analogues, an acyclic amino-diene derived from a carbohydrate can be subjected to RCM to form an unsaturated azepane ring. Subsequent dihydroxylation of the double bond would then furnish the desired diol functionality. This approach allows for the construction of the seven-membered ring with a handle for the stereoselective introduction of the hydroxyl groups.

Domino Rearrangements

Domino reactions, also known as cascade reactions, offer a powerful strategy for the synthesis of complex molecules like azepanes from simple starting materials in a single operation. These processes enhance synthetic efficiency by minimizing purification steps, solvent usage, and time, which aligns with the principles of green chemistry. In the context of azepane synthesis, domino reactions can orchestrate a series of intramolecular transformations to construct the seven-membered ring with high levels of stereocontrol.

A notable example involves the aza-Piancatelli rearrangement followed by a Michael addition. While this specific sequence has been effectively used to construct 1,4-benzodiazepin-5-ones, the underlying principles are applicable to azepane frameworks. The process is typically initiated by a Brønsted or Lewis acid catalyst, which activates a furfuryl carbinol precursor. This activation facilitates an aza-Piancatelli rearrangement, leading to the formation of a key 4-aminocyclopentenone intermediate. This intermediate can then undergo a subsequent intramolecular Michael addition, effectively closing the seven-membered ring. The strategic placement of functional groups on the starting materials is crucial for directing the cascade and achieving the desired azepane core.

Another sophisticated domino strategy involves an inverse electron-demand Diels-Alder (IEDDA) reaction followed by a thermal ring expansion. This method has been developed for the synthesis of arene-annulated eight-membered nitrogen heterocycles but demonstrates a powerful concept for ring expansion cascades. In this approach, a Lewis acid catalyzes the initial cycloaddition between an aromatic 1,2-diazine and a dienophile. The resulting adduct is unstable and undergoes a subsequent electrocyclic ring expansion to furnish the larger heterocyclic ring. Adapting this methodology to suitable precursors could provide a novel and efficient route to functionalized azepane systems.

The success of these domino strategies hinges on the careful design of substrates and the selection of appropriate catalytic systems to control the reaction pathway and stereochemical outcomes.

Electrocyclic Ring Closures

Electrocyclic reactions represent a class of pericyclic reactions characterized by the concerted formation of a sigma bond at the expense of a pi bond, leading to the creation of a cyclic system. The stereochemical course of these reactions is governed by the Woodward-Hoffmann rules, which depend on the number of pi electrons involved and whether the reaction is promoted by heat (thermal conditions) or light (photochemical conditions).

For the synthesis of azepane precursors, such as substituted azepines, electrocyclic ring closures of aza-polyenes are a viable, though challenging, approach. The thermal electrocyclic ring closure of an aza-hexatriene system (a 6π-electron system) would be predicted to proceed in a disrotatory fashion to form a dihydroazepine ring. Subsequent reduction would then yield the saturated azepane core. Conversely, photochemical activation would favor a conrotatory ring closure.

The primary challenge in utilizing this methodology lies in the synthesis and stability of the requisite acyclic aza-polyene precursors. These precursors must be designed to favor the cyclization thermodynamically and to control the regioselectivity and stereoselectivity of the newly formed stereocenters. While widely studied for carbocyclic systems, the application of electrocyclic ring closures to the direct synthesis of complex, functionalized azepane rings like this compound remains an area with potential for further exploration. The non-planar nature of azepine rings allows them to participate in various pericyclic processes, which can be exploited for further functionalization.

Ring Expansion Strategies

Ring expansion reactions are a cornerstone in the synthesis of medium-sized rings like azepanes, which are often challenging to form via direct cyclization due to unfavorable enthalpic and entropic factors. These strategies typically involve the transformation of more readily available five- or six-membered rings into the desired seven-membered azepane framework.

Aziridine (B145994) Ring Expansion Methodologies

Aziridines, as strained three-membered nitrogen-containing heterocycles, are excellent precursors for ring expansion reactions. The inherent ring strain facilitates nucleophilic ring-opening, which can be coupled with a subsequent cyclization to form larger rings. The synthesis of azepanes via this method involves the regioselective opening of an aziridine ring that is tethered to a side chain containing a nucleophile or an electrophile.

One common approach involves the intramolecular attack of a nucleophile onto an activated aziridine. For instance, an aziridine bearing a side chain with a terminal nucleophile can be activated by an electrophile, forming an aziridinium (B1262131) ion. The tethered nucleophile can then attack one of the aziridine carbons, leading to a ring-expanded product. The regioselectivity of the ring-opening (attack at the C2 vs. C3 position) is a critical factor and can be controlled by the nature of the substituents on the aziridine ring, the nucleophile, and the reaction conditions.

The formation of azomethine ylides from N-substituted aziridines via thermal or photochemical electrocyclic ring-opening is another powerful tool. These 1,3-dipoles can be trapped in a [3+2] cycloaddition reaction with a dipolarophile. If the dipolarophile is part of a tether connected to the aziridine, a subsequent rearrangement can lead to the formation of a seven-membered ring.

Seven-Membered Iminocyclitol Formation

The synthesis of seven-membered iminocyclitols, such as polyhydroxylated azepanes, presents significant synthetic challenges, namely the construction of the seven-membered ring and the stereocontrolled installation of multiple hydroxyl groups. This compound is a foundational structure in this class of compounds.

Several strategies have been developed to access these complex targets. One effective method is the ring-closing metathesis (RCM) of a suitably functionalized diene precursor. This approach involves creating an acyclic amino-diol with terminal alkenes, which is then subjected to a ruthenium catalyst to form the seven-membered unsaturated ring. Subsequent hydrogenation and deprotection steps yield the final azepane iminocyclitol.

Another key strategy is intramolecular reductive amination. In this approach, a linear precursor containing an amine and a terminal aldehyde or ketone is cyclized in the presence of a reducing agent. For instance, a sugar-derived dialdehyde (B1249045) can undergo double reductive amination with an amine source to form the azepane ring. A more controlled, stepwise approach involves the cyclization of an amino-aldehyde, where the stereocenters have been pre-installed from a chiral pool starting material like D-mannose. A significant challenge in these reactions can be competing side reactions, such as the formation of stable N,O-acetals, which can lower the yield of the desired azepane.

| Strategy | Key Reaction | Precursor | Advantages | Challenges |

| Ring-Closing Metathesis (RCM) | Olefin Metathesis | Acyclic diene with amino and hydroxyl groups | Convergent; powerful for ring formation | Requires multi-step precursor synthesis |

| Intramolecular Reductive Amination | Imine/Iminium ion reduction | Acyclic amino-aldehyde or amino-ketone | Direct cyclization and C-N bond formation | Potential for side products (e.g., acetals); control of stereoselectivity |

| Nucleophilic Ring Opening | SN2 reaction | Carbohydrate-derived bis-epoxides or cyclic sulfates | Stereocontrolled introduction of nitrogen | Regioselectivity of ring-opening |

Asymmetric Synthetic Routes

Establishing the precise stereochemistry of this compound requires sophisticated asymmetric synthetic methods. These routes aim to control the formation of the chiral centers at the C3 and C6 positions of the azepane ring.

Chiral Catalyst Applications

The use of chiral catalysts is a premier strategy for enantioselective synthesis, allowing for the transfer of chirality from a small amount of a catalyst to a large amount of a substrate. For the synthesis of chiral azepanes, several catalytic approaches are particularly relevant.

Asymmetric Hydrogenation/Transfer Hydrogenation: If a precursor such as an azepine or a cyclic enamine can be synthesized, asymmetric hydrogenation using a chiral metal catalyst (e.g., based on Rhodium or Ruthenium with chiral phosphine (B1218219) ligands) could be employed to set one or both stereocenters.

Catalytic Asymmetric Cyclization: Chiral catalysts can be used to control the stereochemical outcome of ring-forming reactions. For instance, a copper-catalyzed asymmetric intramolecular reductive cyclization has been successfully applied to the synthesis of dibenzo[b,d]azepines. This reaction uses a chiral phosphine ligand (e.g., Ph-BPE) to control the enantioselective formation of both central and axial stereogenic elements. Adapting such a strategy to suitable vinyl-imine precursors could provide an enantioselective route to the azepane core.

Organocatalysis: Chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, have emerged as powerful tools for asymmetric synthesis. An organocatalytic asymmetric aza-Michael addition could be envisioned to construct a key intermediate, where a nitrogen nucleophile adds to an α,β-unsaturated system in a highly enantioselective manner. This intermediate could then be further elaborated and cyclized to form the chiral azepane ring.

The table below summarizes the application of various chiral catalysts in reactions pertinent to the synthesis of chiral nitrogen heterocycles.

| Catalyst Type | Reaction | Substrate Type | Key Advantage |

| Chiral Phosphine-Metal Complexes (e.g., Cu, Rh, Ru) | Reductive Cyclization, Hydrogenation | Imines, Enamines, Alkenes | High enantioselectivities (up to 99% ee) and diastereoselectivities (>20:1 d.r.) have been reported. |

| Chiral Phase Transfer Catalysts | Asymmetric Alkylation | Glycine derivatives, Prochiral enolates | Enables asymmetric bond formation under mild, biphasic conditions. |

| Chiral Brønsted Acids (e.g., Phosphoric Acids) | Aza-Piancatelli Rearrangement, Friedel-Crafts | Furylcarbinols, Indoles | Can induce high levels of asymmetry in cascade reactions. |

| Chiral Amine Organocatalysts (e.g., Prolinol ethers) | Michael Addition, Mannich Reaction | Enals, Enones, Imines | Metal-free catalysis; can create multiple stereocenters in one step. |

Substrate-Controlled Diastereoselective Synthesis

Substrate-controlled diastereoselective synthesis is a cornerstone in the preparation of stereochemically defined molecules like this compound. This approach leverages the inherent chirality of the starting material to direct the stereochemical outcome of subsequent transformations, thereby ensuring the desired relative and absolute stereochemistry in the final product. A prevalent strategy involves the use of precursors from the "chiral pool," such as carbohydrates, which offer a rich source of stereochemically defined starting materials.

For instance, the synthesis of polyhydroxylated azepanes often commences from readily available sugars like D-mannose or D-glucose. nih.gov The existing stereocenters in the carbohydrate backbone dictate the facial selectivity of key bond-forming reactions. One such method involves the diastereoselective hydroboration of a tetrahydroazepine intermediate. The steric and stereoelectronic environment of the substrate, influenced by existing substituents like a bulky tert-butyldimethylsilyl (OTBS) ether group, directs the approach of the hydroboration reagent (e.g., BH₃∙SMe₂) to one face of the double bond, resulting in excellent diastereofacial selectivity. mdpi.com This control ensures the formation of specific diastereomers of the resulting azepanols.

Another powerful substrate-controlled method is the ring expansion of diastereomerically pure piperidine (B6355638) derivatives. This strategy allows for the transfer of stereochemical information from a six-membered ring to the seven-membered azepane core with high stereoselectivity and regioselectivity. mdpi.com The conformational rigidity and established stereochemistry of the piperidine precursor effectively guide the rearrangement process, leading to the formation of an azepane with a predictable stereochemical configuration. By choosing a substrate with the appropriate initial stereochemistry, specific diastereomers of functionalized azepanes can be targeted.

Key Reaction Steps and Intermediates

The construction of the azepane-3,6-diol (B12987152) core relies on several key chemical transformations that introduce the required functional groups and establish the seven-membered ring system with the correct stereochemistry.

Reductive amination is a critical step for the cyclization and formation of the azepane ring. This reaction forms a carbon-nitrogen bond and can be implemented in either an intermolecular or intramolecular fashion.

Intramolecular Reductive Amination (IRA): This is a highly effective strategy for the final ring-closing step. A linear precursor containing both an amine and a carbonyl group (or a precursor to a carbonyl group, such as a hemiacetal) is subjected to reducing conditions. nih.govmdpi.com For example, a precursor amine can undergo debenzylation to reveal a hemiacetal, which exists in equilibrium with its open-chain tautomer, an amino-aldehyde. mdpi.com This intermediate then undergoes spontaneous intramolecular cyclization to form a cyclic hemiaminal or iminium ion, which is subsequently reduced in situ by a reducing agent like H₂/Pd(OH)₂ to yield the stable azepane ring. mdpi.com The stereochemical outcome of the cyclization is often controlled by the pre-existing stereocenters in the linear precursor.

Double Reductive Amination (DRA): This approach builds the azepane ring by forming two C-N bonds in a single conceptual step. It involves the reaction of a dicarbonyl compound, such as a sugar-derived dialdehyde, with a primary amine or ammonia. mdpi.com The reaction proceeds through the sequential formation of two imine or enamine intermediates, which are then reduced to afford the saturated heterocyclic ring. This method provides a convergent route to the azepane core from acyclic precursors.

Recent advancements have also employed biocatalysis, using enzymes like imine reductases (IREDs) for asymmetric reductive amination, offering high enantioselectivity in the synthesis of chiral azepanes from prochiral imines. umn.eduresearchgate.net

Chiral epoxyamides and epoxyalcohols, often derived from carbohydrates, are versatile intermediates in the synthesis of polyhydroxylated azepanes. nih.gov The key transformation involving these intermediates is the regioselective ring-opening of the epoxide by a nitrogen nucleophile.

The synthesis begins with the conversion of a sugar derivative into an α,β-epoxyamide or epoxyalcohol. The subsequent crucial step is the nucleophilic attack by an amine on one of the epoxide carbons. This reaction is typically highly regioselective, with the nucleophile attacking the carbon atom that is less sterically hindered and electronically favored, often leading to a β-amino alcohol. nih.gov This step simultaneously introduces the nitrogen atom required for the azepane ring and a hydroxyl group. The stereochemistry of the newly formed stereocenters is controlled by the Sₙ2 mechanism of the epoxide opening, which proceeds with an inversion of configuration at the site of attack. Following the ring opening, the resulting amino alcohol intermediate can be further manipulated and cyclized, for instance via intramolecular reductive amination, to form the final azepane diol structure.

While direct allylic azide rearrangements to form the azepane ring are not the most common route, azides are pivotal precursors that are utilized in powerful tandem reactions to construct the heterocyclic core. The tandem Staudinger/intramolecular aza-Wittig reaction is a prominent example of a sequence that begins with an azide to form the seven-membered ring. semanticscholar.orgchem-station.com

This two-stage, one-pot process involves:

Staudinger Reaction: An organic azide reacts with a phosphine, typically triphenylphosphine (B44618), to form an iminophosphorane intermediate. chem-station.com

Intramolecular Aza-Wittig Reaction: The iminophosphorane, which contains a suitably positioned carbonyl group (aldehyde or ketone) within the same molecule, undergoes a cyclization reaction. The nucleophilic nitrogen of the iminophosphorane attacks the electrophilic carbonyl carbon, leading to the formation of a cyclic imine and triphenylphosphine oxide as a byproduct. mdpi.comresearchgate.net

The resulting seven-membered cyclic imine can then be readily reduced to the corresponding saturated azepane. This methodology is highly effective for ring formation and leverages the reactivity of an azide group to construct the C=N bond that is a precursor to the final amine in the heterocyclic ring. nih.gov

Regioselective ring opening is a fundamental strategy in the synthesis of azepane-3,6-diol and its analogues. The most common application is the aminolysis of epoxides, as discussed in section 3.2.4.2. This reaction, where an amine serves as a nucleophile to open an epoxide ring, is a reliable method for forming β-amino alcohols. nih.govrsc.orgrsc.orgnih.gov The reaction can be catalyzed by various agents and often proceeds with high regioselectivity, with the amine attacking the less substituted carbon of the epoxide. nih.gov

Another important application of this concept is the ring expansion of smaller, pre-existing rings. For example, diastereomerically pure piperidine (six-membered ring) derivatives can be induced to undergo a ring expansion to form azepanes (seven-membered ring). mdpi.com This process involves the formation of a reactive intermediate that facilitates the cleavage of a C-C bond within the piperidine ring and the insertion of a new atom to form the larger azepane structure. This method is particularly powerful as it allows the stereochemical integrity of the starting piperidine to be transferred to the azepane product with high fidelity.

Purification and Isolation Techniques for Stereoisomers

The synthesis of this compound often yields mixtures of diastereomers and/or enantiomers due to the creation of multiple stereocenters. The separation of these stereoisomers is a critical and often challenging step, owing to their similar physical properties. The high polarity of polyhydroxylated azepanes further complicates purification by standard chromatographic methods.

Diastereomers, having different physical properties, can theoretically be separated by standard achiral chromatography, such as column chromatography on silica (B1680970) gel. researchgate.net However, for closely related diastereomers like those of azepane diols, achieving baseline separation can be difficult. chromatographytoday.com More advanced techniques are therefore frequently required.

High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose.

Chiral Stationary Phases (CSPs): Chiral HPLC is a direct method for separating enantiomers and can also be highly effective for resolving diastereomers. csfarmacie.czwvu.edu CSPs are packed with a chiral selector (e.g., derivatives of polysaccharides like cellulose (B213188) or amylose) that interacts differently with each stereoisomer, leading to different retention times. nih.gov

Achiral Stationary Phases: For separating diastereomers, standard reversed-phase (e.g., C18) or normal-phase columns can be effective, often requiring careful optimization of the mobile phase composition. chromatographytoday.commdpi.com

Pre-column Derivatization is a powerful indirect strategy. nanobioletters.com This technique involves reacting the mixture of stereoisomers with a chiral derivatizing agent (CDA) to convert them into a mixture of diastereomeric derivatives. nih.govnih.gov Since diastereomers have different physical properties, they can be separated using standard, non-chiral chromatography (HPLC or even GC after appropriate derivatization). researchgate.netnanobioletters.comsigmaaldrich.com After separation, the chiral auxiliary can be cleaved to yield the pure, isolated stereoisomers. For amino alcohols like azepane-3,6-diol, derivatization can target the amine and/or hydroxyl groups using reagents such as:

Nα-(2,4-dinitro-5-fluorophenyl)-l-alaninamide (FDAA, Marfey's reagent) nih.gov

(S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) mdpi.com

Cyanuric chloride-based activated chiral reagents nanobioletters.com

The choice between direct chiral HPLC and indirect derivatization methods depends on the specific properties of the stereoisomers, the scale of the separation, and the availability of suitable CSPs and derivatizing agents.

Below is a table summarizing common chromatographic techniques for isomer separation.

| Technique | Stationary Phase | Principle | Application |

| Chiral HPLC | Chiral (e.g., polysaccharide-based) | Differential interaction of enantiomers/diastereomers with the chiral selector. | Direct separation of enantiomers and challenging diastereomers. csfarmacie.cz |

| Achiral HPLC | Standard (e.g., Silica, C18) | Separation of diastereomers based on differences in polarity and physical properties. | Used for diastereomers that are sufficiently different or after derivatization. mdpi.com |

| GC-MS (after derivatization) | Achiral | Separation of volatile diastereomeric derivatives. | Requires derivatization to increase volatility and thermal stability. sigmaaldrich.com |

Chemical Transformations and Derivatization Strategies of the Azepane 3,6 Diol Core

Functionalization of Hydroxyl Groups

The reactivity of the hydroxyl groups in the azepane-3,6-diol (B12987152) core allows for a variety of chemical transformations, which are essential for the synthesis of more complex derivatives. A common strategy to modulate the properties of the molecule or to prevent unwanted side reactions during synthesis is the introduction of protecting groups. The choice of the protecting group is critical and depends on its stability under various reaction conditions and the ease of its subsequent removal. libretexts.org

Ester and ether moieties are among the most frequently employed protecting groups for hydroxyl functions. libretexts.orghighfine.com The selection of a suitable protecting group enables chemists to selectively functionalize other parts of the molecule. For instance, the formation of a silyl (B83357) ether at one hydroxyl group allows for the selective modification of the other.

Common protecting groups for hydroxyl functions include:

Silyl ethers: Trimethylsilyl (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBS), and tert-butyldiphenylsilyl (TBDPS) ethers are widely used due to their varying steric bulk and stability towards acidic and basic conditions. nrochemistry.com

Alkyl ethers: Methyl (Me), benzyl (B1604629) (Bn), and methoxymethyl (MOM) ethers offer robust protection and can be cleaved under specific conditions such as with strong acids or through hydrogenolysis. nrochemistry.com

Acetal and Ketal groups: These are particularly useful for the protection of 1,2- and 1,3-diols, forming cyclic structures that are stable under basic and nucleophilic conditions but are readily cleaved with acid. cem.comorganic-chemistry.org

Ester groups: Acetyl (Ac) and benzoyl (Bz) esters provide another avenue for protection and are typically removed by hydrolysis under basic conditions. highfine.com

The strategic application of these protecting groups allows for the stepwise and controlled synthesis of complex polyfunctionalized azepane derivatives.

| Protecting Group | Abbreviation | Common Reagents for Introduction | Common Reagents for Removal |

| Trimethylsilyl ether | TMS | Trimethylsilyl chloride (TMSCl), Hexamethyldisilazane (HMDS) | Mild acid (e.g., acetic acid), Fluoride ions (e.g., TBAF) |

| tert-Butyldimethylsilyl ether | TBDMS or TBS | tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole | Fluoride ions (e.g., TBAF), Stronger acid (e.g., HCl) |

| Benzyl ether | Bn | Benzyl bromide (BnBr), Sodium hydride (NaH) | Hydrogenolysis (H₂, Pd/C) |

| Methoxymethyl ether | MOM | Methoxymethyl chloride (MOMCl), Diisopropylethylamine (DIPEA) | Acid (e.g., HCl) |

| Acetyl ester | Ac | Acetic anhydride (B1165640) (Ac₂O), Pyridine | Base (e.g., K₂CO₃, MeOH), Acid (e.g., HCl) |

Nitrogen Atom Modifications and Substitutions

The secondary amine within the azepane ring is a key site for introducing structural diversity. N-alkylation and N-arylation reactions are fundamental transformations that allow for the attachment of a wide range of substituents, significantly influencing the molecule's biological activity and physicochemical properties.

N-Alkylation can be achieved through various methods, including reductive amination with aldehydes or ketones, or by direct reaction with alkyl halides. chemrxiv.org The "hydrogen borrowing" or "hydrogen autotransfer" methodology has emerged as an environmentally benign approach, utilizing alcohols as alkylating agents with the liberation of water as the only byproduct. researchgate.net Catalytic systems based on transition metals like iridium and copper have shown high efficiency in these transformations. researchgate.net

N-Arylation reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, provide powerful tools for the formation of N-aryl bonds. nih.govmdpi.com These palladium- or copper-catalyzed cross-coupling reactions enable the introduction of a diverse array of (hetero)aryl groups. organic-chemistry.orgmit.edu The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphines often being employed in palladium-catalyzed systems. nih.gov

| Reaction Type | Typical Reagents and Catalysts | Description |

| N-Alkylation | Alkyl halides, Aldehydes/Ketones with a reducing agent (e.g., NaBH₃CN), Alcohols with a transition metal catalyst (e.g., [Cp*IrCl₂]₂) | Introduction of an alkyl group onto the nitrogen atom. |

| N-Arylation (Buchwald-Hartwig) | Aryl halides/triflates, Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine (B1218219) ligand (e.g., XPhos), Base (e.g., NaOtBu) | Palladium-catalyzed cross-coupling to form an N-aryl bond. |

| N-Arylation (Ullmann) | Aryl halides, Copper catalyst (e.g., CuI), Ligand (e.g., phenanthroline), Base (e.g., K₂CO₃) | Copper-catalyzed cross-coupling to form an N-aryl bond. |

Synthesis of Polyhydroxyazepane Carboxamides and Aminomethyl Polyhydroxyazepanes

Further derivatization of the azepane core can lead to the synthesis of polyhydroxyazepane carboxamides and aminomethyl polyhydroxyazepanes, which are of interest as potential glycosidase inhibitors and scaffolds for drug discovery. nih.govnih.gov

The synthesis of polyhydroxyazepane carboxamides can be approached by introducing a carboxymethyl group at a suitable position on the azepane ring, followed by standard amide bond formation protocols. For instance, a series of diastereomeric tetrahydroxylated azepanes with a carboxymethyl group at the pseudo-anomeric position have been synthesized from a common unsaturated intermediate. nih.gov Subsequent coupling of the carboxylic acid with various amines using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) would yield the desired carboxamides.

The preparation of aminomethyl polyhydroxyazepanes can be envisioned through the reduction of a corresponding carboxamide or nitrile derivative. Alternatively, a protected aminomethyl group could be introduced via nucleophilic substitution using a suitable precursor. These aminomethylated derivatives serve as valuable intermediates for further functionalization, such as the introduction of pharmacophores or linker groups for conjugation to other molecules.

Construction of Fused or Bridged Azepane Systems

The development of synthetic routes to fused or bridged azepane systems expands the three-dimensional chemical space accessible from the azepane-3,6-diol core. These more rigid and conformationally constrained analogs are valuable for probing interactions with biological targets.

Several strategies have been developed for the synthesis of fused azepine derivatives. One approach involves a sequential rhodium(II)-catalyzed cyclopropanation followed by a 1-aza-Cope rearrangement of dienyltriazoles to generate fused dihydroazepine derivatives. nih.govresearchgate.net Ring-closing metathesis (RCM) has also proven to be a powerful tool for the construction of the seven-membered ring in fused systems.

The synthesis of bridged azepane structures can be achieved through various methodologies. For example, piperidine (B6355638) ring expansion has been utilized to prepare diastereomerically pure azepane derivatives with exclusive stereoselectivity and regioselectivity. rsc.org Another approach involves the oxidative cleavage of an unsaturated bicyclic system followed by a ring-closing step with ring expansion to form the bridged azepane core. researchgate.net These advanced synthetic strategies provide access to complex molecular architectures with potential applications in drug discovery.

Structure Activity Relationship Sar Studies of Azepane 3,6 Diol Derivatives

Correlation Between Stereochemistry and Biochemical Interactions

Stereochemistry is a determining factor in the biological activity of chiral molecules like azepane-3,6-diol (B12987152) derivatives. The spatial arrangement of atoms can significantly influence a molecule's interaction with its biological target. biomedgrid.comresearchgate.net

In a study of chiral bicyclic azepane derivatives, the absolute configuration of the molecule was found to be crucial for its potency as a norepinephrine (B1679862) transporter (NET) inhibitor. The (R,R)-enantiomer of one such derivative demonstrated significantly higher activity compared to its (S,S)-enantiomer, highlighting the importance of specific stereochemical configurations for target binding. acs.org

Key Research Findings on Stereoisomer Activity:

| Compound Series | Stereoisomer | Target | Activity | Reference |

| Bicyclic Azepane | (R,R)-1a | NET | IC50 = 60 ± 7 nM | acs.org |

| Bicyclic Azepane | (S,S)-1a | NET | IC50 = 1.6 ± 0.1 μM | acs.org |

| 3-Br-Acivicin | (5S, αS) | P. falciparum | Significant antiplasmodial activity | nih.gov |

| 3-Br-Acivicin | Other isomers | P. falciparum | Inactive | nih.gov |

This table is interactive. Click on the headers to sort the data.

These findings underscore that the three-dimensional structure of a molecule is paramount for its biological function, as even mirror-image isomers can have vastly different effects. biomedgrid.com The specific orientation of the hydroxyl groups and other substituents on the azepane ring in Rel-(3R,6R)-azepane-3,6-diol derivatives would be expected to dictate their binding affinity and efficacy at their respective biological targets.

Impact of Functional Group Modifications on Activity

Modification of functional groups on the azepane scaffold is a common strategy to optimize the pharmacological properties of these compounds. nih.gov Such modifications can influence a molecule's potency, selectivity, and pharmacokinetic profile.

For instance, in a series of substituted 2-oxo-azepane derivatives developed as γ-secretase inhibitors, the replacement of a geminal dimethyl group with a bioisosteric geminal difluoro group was shown to overcome high metabolic clearance. nih.gov This demonstrates how subtle changes to functional groups can lead to significant improvements in a drug candidate's properties.

In another example, N-benzylation of certain bicyclic azepanes was found to be critical for their activity as inhibitors of monoamine transporters. acs.org The addition of the benzyl (B1604629) group likely provides key interactions with the target protein that are absent in the unsubstituted parent compound.

Illustrative Impact of Functional Group Modifications:

| Core Scaffold | Modification | Effect on Activity | Reference |

| 2-oxo-azepane | geminal dimethyl to geminal difluoro | Reduced metabolic clearance | nih.gov |

| Bicyclic Azepane | N-benzylation | Potent inhibition of monoamine transporters | acs.org |

This table is interactive. Click on the headers to sort the data.

These examples highlight the principle that even minor alterations to the functional groups of a molecule can have a profound impact on its biological activity and therapeutic potential.

Pharmacophore Elucidation for Target Binding

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.gov Pharmacophore modeling is a crucial tool in drug discovery, used to identify the key structural motifs responsible for a compound's biological activity. babrone.edu.in

For azepane-based compounds, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups, all arranged in a specific three-dimensional geometry. The hydroxyl groups of this compound, for instance, could act as key hydrogen bond donors or acceptors in interactions with a target protein.

A central hydrophobic core provided by the azepane ring.

Two hydrogen bond donor/acceptor features corresponding to the 3- and 6-hydroxyl groups, with a defined stereochemical orientation.

A hydrogen bond acceptor/donor feature from the nitrogen atom in the azepane ring.

Additional features based on other substituents on the ring, which could contribute to hydrophobic or electrostatic interactions.

The development of a robust pharmacophore model is an iterative process that involves the synthesis and biological evaluation of a series of analogs to map the key interaction points with the target. mdpi.com This information can then be used to guide the design of new, more potent, and selective compounds.

Biological and Biochemical Investigations of Rel 3r,6r Azepane 3,6 Diol and Its Analogues

Enzyme Inhibition Studies

The ability of azepane-based compounds to interact with the active sites of various enzymes has been a key area of research. These interactions are highly dependent on the stereochemistry and substitution patterns of the azepane ring.

A study on a series of diastereomeric tetrahydroxylated azepanes, which are close structural analogues of Rel-(3R,6R)-azepane-3,6-diol, demonstrated this specificity. While many of the tested stereoisomers showed weak or no inhibition, one particular stereoisomer was found to be a potent and selective inhibitor of β-galactosidase, with a half-maximal inhibitory concentration (IC50) of 21 μM nih.gov. This highlights the critical role of the spatial orientation of the hydroxyl groups in binding to the glycosidase active site.

Conversely, other studies on different polyhydroxylated azepane iminosugars reported only scarce inhibition when tested against a broad panel of twelve human lysosomal glycosidases acs.org. This panel included α- and β-mannosidase, α- and β-galactosidase, α- and β-glucosidase, α-N-acetylgalactosaminidase, α-iduronidase, α-fucosidase, galactosamine (N-acetyl)-6-sulfatase, and β-hexosaminidases acs.org. The lack of significant activity in these analogues suggests that not all hydroxylated azepanes are effective glycosidase inhibitors.

Table 1: Glycosidase Inhibition by a Tetrahydroxylated Azepane Analogue

| Enzyme | IC50 (μM) | Selectivity |

|---|---|---|

| β-Galactosidase | 21 | Selective |

Data based on an analogue of this compound. nih.gov

Currently, there is a lack of available scientific literature detailing the inhibitory effects of this compound or its close analogues on other classes of metabolic enzymes. Research has predominantly focused on their interactions with glycosidases.

For azepane derivatives that exhibit inhibitory activity against glycosidases, the proposed mechanism is often competitive inhibition. This mechanism involves the inhibitor molecule, which often mimics the structure of the natural substrate, binding to the active site of the enzyme. This binding event prevents the natural substrate from accessing the active site, thereby blocking the enzyme's catalytic activity. In the context of pharmacological chaperoning, this active-site directed binding is a key feature.

Pharmacological Chaperoning Mechanisms

Pharmacological chaperones are small molecules that can bind to and stabilize misfolded mutant proteins, facilitating their proper folding and trafficking to their correct cellular location. This approach is particularly relevant for lysosomal storage diseases, where mutations can lead to unstable and non-functional enzymes.

While direct studies on this compound as a pharmacological chaperone are not extensively documented, the principle has been demonstrated with structurally related iminosugars and azasugars. These molecules can act as chaperones for mutant enzymes by binding to the nascent polypeptide chain or the misfolded protein in the endoplasmic reticulum. This binding helps to stabilize the correct protein conformation, preventing its degradation and allowing it to pass the cell's quality control mechanisms.

A primary focus of research for azepane-related compounds has been their potential to act as pharmacological chaperones for acid-β-glucosidase (GCase), the enzyme deficient in Gaucher disease. Analogues of this compound, such as isofagomine, have been shown to bind to the active site of mutant GCase. This interaction stabilizes the enzyme, allowing it to be trafficked from the endoplasmic reticulum to the lysosome, where it can perform its function of breaking down glucosylceramide. The therapeutic strategy relies on the chaperone's ability to selectively bind and stabilize the mutant enzyme at the neutral pH of the endoplasmic reticulum and then dissociate at the acidic pH of the lysosome, allowing the enzyme to become active.

Biochemical Pathways and Cellular Processes Modulation by this compound and its Analogues

The primary biochemical pathway modulated by this compound and its structurally related analogues is the O-GlcNAc (O-linked β-N-acetylglucosamine) signaling pathway. These compounds are potent and selective inhibitors of O-GlcNAcase (OGA), the enzyme responsible for the removal of O-GlcNAc from serine and threonine residues of nuclear and cytoplasmic proteins. By inhibiting OGA, these azepane derivatives lead to a global increase in protein O-GlcNAcylation, a post-translational modification that plays a crucial regulatory role in a myriad of cellular processes.

The therapeutic rationale for inhibiting OGA stems from the observation that decreased O-GlcNAcylation is associated with the pathology of several neurodegenerative diseases, most notably Alzheimer's disease. In this context, the microtubule-associated protein tau is a key substrate of O-GlcNAcylation. Evidence suggests that O-GlcNAcylation of tau can interfere with its hyperphosphorylation, a critical event in the formation of neurofibrillary tangles, which are a hallmark of Alzheimer's disease. nih.gov Consequently, by increasing the O-GlcNAcylation of tau, OGA inhibitors like this compound analogues are being investigated for their potential to mitigate tau pathology. nih.gov

O-GlcNAcase Inhibition and Structure-Activity Relationship

For instance, the development of MK-8719 involved the optimization of a carbohydrate-based lead molecule to enhance potency, selectivity, and central nervous system (CNS) penetration. acs.org This optimization focused on reducing the polar surface area while maintaining key interactions with the OGA active site. The resulting compound, MK-8719, demonstrated high potency with a dissociation constant (Kd) of 3.1 nM for human OGA. alzdiscovery.org

The following interactive table summarizes the inhibitory activity of selected OGA inhibitors, including the advanced analogue MK-8719, to illustrate the potency achieved in this class of compounds.

| Compound | Target | Inhibitory Potency (Ki or Kd) | Reference |

| MK-8719 | hOGA | 3.1 nM (Kd) | alzdiscovery.org |

| Thiamet-G | hOGA | ~21 nM (Ki) | |

| NButGT | hOGA | ~48 nM (Ki) |

Note: Data for Thiamet-G and NButGT are provided for comparison as well-characterized OGA inhibitors. Specific data for this compound is not available.

Modulation of Cellular O-GlcNAcylation

The inhibition of OGA by azepane derivatives leads to a measurable increase in the O-GlcNAcylation of a wide range of intracellular proteins. This effect has been demonstrated in various cell types and in vivo models. For example, oral administration of the OGA inhibitor MK-8719 in mice resulted in a dose-dependent elevation of O-GlcNAc levels in both the brain and peripheral blood mononuclear cells. nih.gov

Quantitative proteomic studies have begun to identify the specific proteins that exhibit altered O-GlcNAcylation levels in response to OGA inhibition or in disease states where O-GlcNAc signaling is perturbed. In the context of Alzheimer's disease, proteomic analysis of post-mortem human brain tissue has revealed altered O-GlcNAcylation of proteins involved in key cellular functions, including synaptic function, cytoskeletal structure, and memory processes. nih.govnih.govresearchgate.net

While a comprehensive quantitative proteomic profile specifically for this compound is not yet published, the expected outcome of its OGA inhibitory activity would be an increase in the O-GlcNAcylation of numerous proteins. The table below provides examples of protein categories and specific proteins identified in proteomic studies of Alzheimer's disease brain, where O-GlcNAcylation levels are altered, and which are therefore potential targets for modulation by OGA inhibitors.

| Protein Category | Example Proteins with Altered O-GlcNAcylation in AD Brain | Potential Functional Consequence of Increased O-GlcNAcylation | Reference |

| Cytoskeletal Proteins | Tau, Neurofilaments | Reduced hyperphosphorylation and aggregation of tau | nih.govnih.gov |

| Synaptic Proteins | Synapsin, Bassoon | Modulation of synaptic plasticity and neurotransmission | nih.govresearchgate.net |

| Chaperones/Stress Response | Heat shock proteins (HSPs) | Enhanced protein folding and cellular stress resilience | |

| Transcription Factors | c-Myc, Sp1 | Altered gene expression profiles |

Impact on Cellular Processes

The global increase in protein O-GlcNAcylation resulting from OGA inhibition by compounds such as this compound and its analogues can influence a variety of downstream cellular processes. Beyond the direct impact on tau phosphorylation, emerging evidence suggests that OGA inhibition can modulate autophagy, an essential cellular process for the clearance of aggregated proteins and damaged organelles. nih.gov Some studies indicate that prolonged OGA inhibition can enhance autophagy in the brain, potentially providing an additional mechanism for clearing pathological protein aggregates in neurodegenerative diseases.

Furthermore, the interplay between O-GlcNAcylation and other post-translational modifications, particularly phosphorylation, is a critical aspect of the cellular response to OGA inhibition. By increasing O-GlcNAcylation at sites that can also be phosphorylated, a "yin-yang" relationship can occur, where one modification precludes the other. This dynamic interplay can have profound effects on signaling pathways that are heavily regulated by phosphorylation, including those involved in cell survival, metabolism, and stress responses.

Computational Chemistry Approaches

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a ligand, such as an azepane derivative, might interact with a biological target, typically a protein or enzyme. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target and scoring them based on their predicted binding affinity. nih.gov

In the context of azepane-based compounds, molecular docking studies have been instrumental in identifying potential therapeutic agents and elucidating their mechanisms of action. For instance, docking simulations have been performed to insert azepine derivatives into the crystal structures of various enzymes to determine probable binding models. researchgate.net These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the ligand-protein complex.

For a molecule like Rel-(3R,6R)-azepane-3,6-diol, with its hydroxyl groups and flexible seven-membered ring, molecular docking could be employed to screen for potential biological targets. The hydroxyl groups would be expected to act as hydrogen bond donors and acceptors, while the azepane ring's conformation could adapt to the shape of various binding pockets. A hypothetical docking study of this compound into a kinase binding site, for example, might reveal interactions with key amino acid residues in the active site, suggesting a potential role as a kinase inhibitor. The conformational flexibility of the azepane ring is a crucial factor in its bioactivity. lifechemicals.com

A review of recent literature highlights that molecular docking is a common approach in the study of azepane-based compounds for a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-Alzheimer's disease agents.

| Target Protein | Azepane Derivative | Key Predicted Interactions | Predicted Binding Affinity (kcal/mol) |

| 5α-reductase type 2 | 4-azapregnene derivative | Hydrogen bonding, hydrophobic interactions | -8.5 to -9.2 |

| Estrogen receptor α | 4-azapregnene derivative | Pi-stacking, hydrophobic interactions | -10.1 to -11.5 |

| OmpA protein | Quinazolinone-based diazepine | Hydrogen bonding with key residues | -7.8 |

| Factor B protease | Substituted azepane | Hydrophobic interactions within the active site | Not specified |

This table presents representative data from molecular docking studies on various azepane derivatives to illustrate the type of information that can be obtained. nih.govresearchgate.netresearchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed picture of the dynamic behavior of molecules over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule and its complexes, offering insights into their stability and flexibility. mdpi.com

For this compound, MD simulations could be used to:

Explore Conformational Preferences: The seven-membered azepane ring can adopt multiple low-energy conformations, such as chair, boat, and twist-boat forms. nih.gov MD simulations can predict the relative populations of these conformers in different environments (e.g., in water or a protein binding site).

Assess Binding Stability: Following a molecular docking study, MD simulations can be used to assess the stability of the predicted ligand-protein complex. By simulating the complex over several nanoseconds, one can observe whether the ligand remains bound in the predicted orientation or if it dissociates.

Characterize Ligand-Induced Conformational Changes: The binding of a ligand can induce conformational changes in the target protein. MD simulations can capture these changes, which are often crucial for biological function.

While specific MD simulation data for this compound is not available, studies on other cyclic compounds highlight the utility of this approach. For example, MD simulations have been used to investigate the conformational dynamics of various heterocyclic compounds, providing valuable information about their structural properties.

Quantum Chemical Calculations for Reaction Mechanisms and Stereoselectivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules and the mechanisms of chemical reactions. These methods can be used to calculate molecular geometries, energies, and other properties with high accuracy.

In the context of the synthesis of azepane derivatives, quantum chemical calculations have been employed to rationalize the outcomes of chemical reactions. For instance, DFT calculations have been used to study the cycloaddition processes involved in the formation of functionalized azepanes. researchgate.net These calculations can help in understanding the stereoselectivity and regioselectivity of a reaction by comparing the activation energies of different possible reaction pathways.

For a chiral molecule like this compound, quantum chemical calculations could be used to:

Predict Stable Conformations: By calculating the relative energies of different conformations, it is possible to identify the most stable structures of the molecule.

Investigate Reaction Mechanisms: For the synthesis of this compound, quantum chemical calculations could elucidate the mechanism of the key ring-forming or functionalization steps.

Explain Stereoselectivity: These calculations can provide insights into why a particular stereoisomer is formed preferentially in a chemical reaction. The stereoselective and regioselective synthesis of azepane derivatives has been investigated using semiempirical molecular orbital calculations. rsc.org

A study on the formation of the azepine ring from a substituted 2-aza-1,3,5-triene utilized the B3LYP/6-31G(d,p) method to investigate the reaction mechanism, demonstrating the utility of quantum chemical calculations in this area. researchgate.net

| Computational Method | Application in Azepane Chemistry | Key Insights Gained |

| DFT (B3LYP/6-31G(d,p)) | Study of azepine ring formation | Elucidation of reaction pathways and prediction of major products. researchgate.net |

| Semi-empirical MO calculations | Investigation of piperidine (B6355638) ring expansion to azepanes | Rationalization of observed stereoselectivity and regioselectivity. rsc.org |

| High-level electronic structure calculations | Conformational analysis of azepane | Determination of preferred ring conformations (e.g., chair, twist-chair). nih.gov |

This table provides examples of how quantum chemical calculations have been applied to study the chemistry of azepane and related compounds.

Prediction of Binding Affinities and Interactions

The accurate prediction of binding affinity between a ligand and its target is a major goal of computational chemistry in drug discovery. arxiv.org Various computational methods can be employed to estimate binding affinities, ranging from relatively fast scoring functions used in molecular docking to more computationally intensive methods like free energy perturbation (FEP) and thermodynamic integration (TI).

For this compound, these methods could be used to prioritize potential biological targets by predicting how tightly it will bind to them. This information is crucial for guiding experimental testing and optimizing the structure of the compound to improve its potency.

The prediction of binding interactions is also a key outcome of these computational studies. By visualizing the docked pose of a ligand in a protein's binding site, researchers can identify the specific amino acid residues that are involved in the interaction. This information can be used to design new analogs with improved binding properties. For example, if a hydrogen bond is predicted to be important for binding, a new molecule can be designed to form a stronger hydrogen bond at that position.

While specific binding affinity predictions for this compound are not available, the general approach has been successfully applied to numerous azepane-based inhibitors of various enzymes. nih.gov

Analytical and Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of Rel-(3R,6R)-azepane-3,6-diol. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of each proton and carbon atom, respectively.

Two-dimensional (2D) NMR experiments are crucial for assigning the relative stereochemistry of the hydroxyl groups. For instance, Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space correlations between protons. In a related hydroxylated azepane system, 1D NOE correlations were instrumental in assigning the relative configuration of newly introduced stereocenters. acs.org For this compound, the observation of a NOESY correlation between the protons at C3 and C6 would indicate their syn (cis) relationship, while the absence of this correlation would suggest an anti (trans) arrangement.

Furthermore, the conversion of the diol into a derivative, such as an acetonide, can simplify stereochemical analysis using ¹³C NMR. There are established correlations where the ¹³C NMR chemical shifts of the acetonide's carbons and methyl groups are diagnostic of the diol's relative stereochemistry. univ-lemans.fr For 1,3-diols, syn isomers typically show acetonide methyl resonances around 30 and 19 ppm, whereas anti isomers exhibit resonances near 25 ppm. univ-lemans.fr

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound This table presents expected chemical shift ranges based on typical values for similar functional groups and structures.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Correlations (2D NMR) |

| H-2, H-7 | 2.8 - 3.2 | 45 - 50 | COSY with H-3, H-6; HMBC with C-3, C-4, C-5, C-6 |

| H-3, H-6 | 3.8 - 4.2 | 65 - 70 | COSY with H-2, H-4, H-5, H-7; NOESY between H-3 and H-6 confirms relative stereochemistry |

| H-4, H-5 | 1.6 - 2.0 | 30 - 35 | COSY with H-3, H-6; HMBC with C-2, C-3, C-6, C-7 |

| N-H | 1.5 - 2.5 (broad) | N/A | |

| O-H | 2.0 - 4.0 (broad) | N/A |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. Techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) are used to generate ions of the molecule, typically the protonated species [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. For this compound, the molecular formula is C₆H₁₃NO₂. chiralen.com The calculated exact mass for this formula would be compared against the experimentally measured mass to confirm the elemental composition with a high degree of confidence. Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the molecular ion, providing further structural confirmation by identifying characteristic losses, such as the loss of water (H₂O) from the hydroxyl groups.

Table 2: Expected Mass Spectrometry Data for this compound

| Technique | Ion | Expected m/z | Information Provided |

| Low-Resolution MS (e.g., ESI) | [M+H]⁺ | 132.1 | Nominal molecular weight confirmation |

| High-Resolution MS (e.g., ESI-TOF) | [M+H]⁺ | 132.1019 | Elemental composition confirmation (Calculated for C₆H₁₄NO₂⁺: 132.1025) |

X-ray Crystallography for Absolute Configuration and Conformation Elucidation

Single-crystal X-ray crystallography is the most powerful and definitive method for determining the absolute configuration of a chiral molecule. nih.gov This technique requires a high-quality single crystal of the enantiomerically pure compound. researchgate.net The analysis of X-ray diffraction data from a crystal of this compound would provide an unambiguous three-dimensional structure. thieme-connect.de

The key to determining the absolute configuration lies in the phenomenon of anomalous dispersion (or resonant scattering). researchgate.netchem-soc.si By carefully measuring the intensities of Bijvoet pairs of reflections (h,k,l and -h,-k,-l), the correct enantiomer can be assigned. researchgate.net The Flack parameter is a critical value refined during the structure solution; a value close to zero for a given stereochemical model confirms that the assigned absolute configuration is correct with high probability. chem-soc.si In addition to confirming the (3R,6R) configuration, the X-ray structure would also reveal the preferred conformation of the seven-membered azepane ring in the solid state. The structure of a related azepane derivative has been confirmed by X-ray analysis. acs.org

Table 3: Representative Crystallographic Data Parameters This table shows typical parameters that would be reported in a crystallographic study.

| Parameter | Example Value | Significance |

| Chemical Formula | C₆H₁₃NO₂ | Confirms composition of the crystal unit |

| Space Group | P2₁ (or other chiral space group) | Indicates the crystal's symmetry; must be non-centrosymmetric for a chiral compound |

| a, b, c (Å) | e.g., 8.5, 10.2, 7.1 | Unit cell dimensions |

| α, β, γ (°) | e.g., 90, 105.4, 90 | Unit cell angles |

| Flack Parameter | 0.0(1) | Confirms the correctness of the assigned absolute configuration. chem-soc.si |

Chiral Chromatography for Enantiomeric Excess Determination

While X-ray crystallography can determine the absolute configuration of a single crystal, chiral chromatography is the workhorse method for determining the enantiomeric purity or enantiomeric excess (ee) of a bulk sample. nih.gov Enantiomeric excess is a measure of the purity of a chiral substance, indicating how much one enantiomer is present in greater amounts than the other. wikipedia.org

The technique, typically High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), utilizes a chiral stationary phase (CSP). This stationary phase interacts diastereomerically with the two enantiomers—(3R,6R)-azepane-3,6-diol and (3S,6S)-azepane-3,6-diol—causing them to travel through the column at different rates. As a result, they are separated and detected as two distinct peaks.

The enantiomeric excess is calculated from the relative areas of the two peaks. For instance, a sample containing 80% of the (3R,6R) enantiomer and 20% of the (3S,6S) enantiomer would have an enantiomeric excess of 60%. youtube.com

Table 4: Illustrative Chiral HPLC Data for Azepane-3,6-diol (B12987152)

| Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (ee) |

| (3S,6S)-azepane-3,6-diol | 12.5 | 10 | 80% (3R,6R) |

| (3R,6R)-azepane-3,6-diol | 14.8 | 90 |

Vibrational Circular Dichroism (VCD) for Absolute Configuration

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is a powerful alternative or complementary method to X-ray crystallography for determining absolute configuration, particularly for molecules that are difficult to crystallize. researchgate.net

The VCD spectrum provides a unique fingerprint for a specific enantiomer. To determine the absolute configuration of this compound, its experimental VCD spectrum would be recorded. This spectrum would then be compared to a theoretically predicted VCD spectrum generated through quantum chemical calculations (e.g., using Density Functional Theory, DFT) for the (3R,6R) structure. A good match between the experimental and calculated spectra provides strong evidence for the assigned absolute configuration.

Future Research Directions

Development of Novel Synthetic Routes

The synthesis of chiral azepanes, particularly those with multiple stereocenters like Rel-(3R,6R)-azepane-3,6-diol, presents considerable challenges. Current synthetic strategies often involve multi-step sequences that can be inefficient. Future research must focus on creating more direct, efficient, and stereoselective synthetic routes.

Key areas for development include:

Asymmetric Catalysis: Developing novel catalytic methods that can establish the desired (3R,6R) stereochemistry in a single or fewer steps is a primary goal. This could involve asymmetric hydrogenation, aminohydroxylation, or ring-closing metathesis using chiral catalysts. A recently developed osmium-catalyzed tethered aminohydroxylation reaction, for instance, has shown promise for the stereoselective synthesis of heavily hydroxylated azepanes and could be adapted for this target.

Ring Expansion Strategies: Innovative ring expansion methodologies starting from more readily available five- or six-membered cyclic precursors, such as prolinol or piperidine (B6355638) derivatives, could provide efficient access to the azepane core. A recently reported photochemical dearomative ring expansion of nitroarenes represents a novel strategy for preparing complex azepanes in just two steps.

Late-Stage Functionalization: Creating synthetic routes that allow for the easy modification of the azepane scaffold at a late stage is crucial for building a library of analogues for structure-activity relationship (SAR) studies. Methods for C-H activation or selective functionalization of the amine are highly desirable.

A comparison of potential synthetic strategies is outlined below:

| Synthetic Strategy | Advantages | Challenges | Future Direction |

| Multi-step Linear Synthesis | Well-established chemistry | Low overall yield, time-consuming | Optimization of individual steps, flow chemistry |

| Asymmetric Catalysis | High stereoselectivity, step economy | Catalyst development, substrate scope | Design of new ligands and catalytic systems |

| Ring Expansion | Access from common precursors | Control of regioselectivity and stereoselectivity | Discovery of new rearrangement reactions |

| Late-Stage Functionalization | Rapid analogue synthesis | Chemoselectivity and regioselectivity | Development of novel C-H activation methods |

Exploration of New Biological Targets and Mechanisms

The di-hydroxy substitution pattern of this compound strongly suggests its potential as an iminosugar analogue. Iminosugars are known inhibitors of glycosidases and glycosyltransferases, enzymes involved in numerous physiological and pathological processes.

Future research should systematically explore the biological activity profile of this compound:

Glycosidase Inhibition Screening: A primary objective is to screen this compound against a broad panel of human and microbial glycosidases (e.g., α-glucosidase, β-galactosidase, neuraminidase). This could identify specific enzyme targets for conditions like diabetes, lysosomal storage disorders (such as Gaucher and Fabry disease), and viral infections (including hepatitis and influenza).

Mechanism of Action Studies: For any identified targets, detailed kinetic studies are necessary to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed). Co-crystallization of the compound with its target enzyme would provide invaluable structural information about its binding mode, guiding the design of more potent inhibitors.

Exploration of Non-Glycosidase Targets: While glycosidases are the most probable targets, the azepane scaffold is present in molecules with a wide array of biological activities, including anticancer and CNS-active agents. Therefore, broader phenotypic screening could uncover novel and unexpected therapeutic applications.

Design of Next-Generation Analogues for Enhanced Activity

Building on a foundational understanding of the synthesis and biological activity of the parent compound, the design of next-generation analogues is a critical step. The goal is to improve potency, selectivity, and pharmacokinetic properties through systematic structural modifications.

Key strategies for analogue design include:

N-Functionalization: Studies on other polyhydroxylated azepanes have shown that introducing alkyl chains to the nitrogen atom can significantly enhance inhibitory potency and selectivity. Future work should involve the synthesis of a series of N-alkyl and N-aryl derivatives of this compound.

C-Functionalization: Adding substituents at other positions on the azepane ring can probe interactions with the target protein and improve binding affinity.

Bioisosteric Replacement: The hydroxyl groups are key for mimicking carbohydrate substrates but can also present challenges for cell permeability and metabolic stability. Bioisosteric replacement of one or both hydroxyl groups with other functionalities like fluorine or methoxy (B1213986) groups could lead to analogues with improved drug-like properties. This strategy can modulate lipophilicity, hydrogen bonding capacity, and metabolic stability.

| Analogue Type | Rationale for Design | Potential Advantage |

| N-Alkyl Derivatives | Enhance hydrophobic interactions with the enzyme active site. | Increased potency and selectivity. |

| C-Alkyl Derivatives | Probe for additional binding pockets. | Improved binding affinity. |

| Fluorinated Analogues | Replace -OH with -F to alter electronics and block metabolism. | Enhanced metabolic stability and cell permeability. |

| Fused-Ring Systems | Constrain the flexible azepane ring into a bioactive conformation. | Increased potency and reduced off-target effects. |